5-Bromo-2-naphthyl 2-furoate

Enzymology NADPH Oxidase Inhibitor Profiling

Sourcing niche halogenated naphthyl ester intermediates with reliable purity often delays medicinal chemistry projects. 5-Bromo-2-naphthyl 2-furoate (MW 317.13, C₁₅H₉BrO₃) directly addresses this gap as a defined research chemical with a minimum purity of 95%. - The 5-bromo substituent and 2-furoate ester linkage create a unique electronic/steric profile; switching to a close analog (e.g., 4-bromo-1-naphthyl 2-furoate) may alter target binding or reaction yields. - Uses: synthetic intermediate for naphthyl/furoate-containing libraries, HPLC/LC-MS reference standard, and SAR comparator to probe the impact of the 5-bromo-2-furoate motif. - Supply: standard research quantities available; custom packaging upon request. Every batch is accompanied by a Certificate of Analysis to ensure lot-to-lot consistency.

Molecular Formula C15H9BrO3
Molecular Weight 317.13 g/mol
Cat. No. B290702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-naphthyl 2-furoate
Molecular FormulaC15H9BrO3
Molecular Weight317.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)OC(=O)C3=CC=CO3)C(=C1)Br
InChIInChI=1S/C15H9BrO3/c16-13-4-1-3-10-9-11(6-7-12(10)13)19-15(17)14-5-2-8-18-14/h1-9H
InChIKeyREDHPCHGBGNTAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-naphthyl 2-furoate: Chemical Identity and Baseline Specifications for Research Procurement


5-Bromo-2-naphthyl 2-furoate is a halogenated aromatic ester compound with the molecular formula C15H9BrO3 and a molecular weight of 317.13 g/mol . Its structure consists of a 2-furoate ester linked to a naphthyl ring that is brominated at the 5-position. The compound is available from chemical suppliers with a typical purity specification of 95% . It serves as a specialized research chemical and synthetic intermediate in organic and medicinal chemistry contexts .

Why Structural Analogs of 5-Bromo-2-naphthyl 2-furoate Cannot Be Assumed to Be Interchangeable


While no direct comparative studies were found for 5-Bromo-2-naphthyl 2-furoate, the specific combination of the 5-bromo substituent on the naphthyl ring and the 2-furoate ester group creates a unique electronic and steric profile. In related naphthyl and furoate compound classes, even minor changes in substitution pattern (e.g., the position of a bromine atom or the nature of the ester group) have been shown to drastically alter biological activity, physicochemical properties, and synthetic utility [1]. Therefore, substituting 5-Bromo-2-naphthyl 2-furoate with a close analog such as 4-bromo-1-naphthyl 2-furoate or 5-bromo-2-naphthyl acetate could lead to significantly different, and likely suboptimal, outcomes in target binding, reaction yield, or assay performance. Verification of an analog's equivalence would require dedicated, quantitative head-to-head studies.

Critical Evaluation of Quantitative Evidence for 5-Bromo-2-naphthyl 2-furoate Differentiation


Critical Evaluation of Reported NADPH Oxidase (NOX) Isoform Activity Data for 5-Bromo-2-naphthyl 2-furoate

A search of authoritative bioactivity databases (BindingDB, ChEMBL) reveals entries attributed to 5-Bromo-2-naphthyl 2-furoate (or a very close structural variant) with IC50 values reported against several NOX isoforms [1]. However, a critical review of the associated structural data (SMILES/InChI) indicates these entries correspond to a different compound class (polycyclic alkaloids) and not the target naphthyl furoate ester . Therefore, the reported IC50 values of 30 nM for NOX2, >100 µM for NOX1, and >100 µM for NOX5 cannot be reliably assigned to 5-Bromo-2-naphthyl 2-furoate and should not be used for differentiation .

Enzymology NADPH Oxidase Inhibitor Profiling

Validated Application Scenarios for 5-Bromo-2-naphthyl 2-furoate Based on Available Evidence


Use as a Building Block in Novel Synthesis

The compound's defined structure—a brominated naphthyl core with an ester linkage—positions it as a versatile intermediate for creating new chemical entities. Its primary value lies in its availability as a research-grade chemical with a specified purity of 95% . This is the most appropriate scenario for its procurement based on current evidence, for use in exploratory synthetic chemistry where its specific reactivity profile is desired.

Reference Standard for Analytical Method Development

Given its well-defined molecular weight and structure, 5-Bromo-2-naphthyl 2-furoate can serve as a reference standard in analytical chemistry for method development (e.g., HPLC, LC-MS calibration) in research programs that involve this specific scaffold or related analogs .

Structure-Activity Relationship (SAR) Study Component

In SAR campaigns focused on naphthyl or furoate-containing molecules, this compound can serve as a defined control or comparator. Researchers can use it to systematically assess the impact of the 5-bromo substitution on the naphthyl ring and the 2-furoate ester group on a property of interest (e.g., logP, metabolic stability), provided the assays are conducted internally .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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